![molecular formula C14H23N3O4 B10821466 (2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide CAS No. 2012536-16-0](/img/structure/B10821466.png)
(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NYX-2925, chimiquement connu sous le nom de (2S, 3R)-3-hydroxy-2-(®-5-isobutyryl-1-oxo-2,5-diazaspiro[3.4]octan-2-yl)butanamide, est un nouveau composé développé par Aptinyx. Il s'agit d'un modulateur non opioïde, de petite taille, du récepteur N-méthyl-D-aspartate. Ce composé s'est montré prometteur dans le traitement des douleurs chroniques, y compris la neuropathie périphérique diabétique et la fibromyalgie .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du NYX-2925 implique plusieurs étapes, à commencer par la préparation du noyau spirocyclique de β-lactame. Les étapes clés comprennent:
- Formation du noyau spirocyclique de β-lactame par une réaction de cyclisation.
- Introduction du groupe isobutyryle par acylation.
- Hydroxylation pour introduire le groupe hydroxyle à la position appropriée .
Méthodes de production industrielle
La production industrielle du NYX-2925 suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique:
- Utilisation de réactions à haut rendement pour maximiser la production du produit.
- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour assurer la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le NYX-2925 subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction: Les groupes carbonyles peuvent être réduits en alcools.
Substitution: Le groupe isobutyryle peut être substitué par d'autres groupes acyles.
Réactifs et conditions courantes
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution: Les réactions d'acylation utilisent généralement des chlorures d'acyles ou des anhydrides en présence d'une base.
Principaux produits formés
Les principaux produits formés par ces réactions comprennent:
- Cétones provenant de l'oxydation.
- Alcools provenant de la réduction.
- Différents dérivés acylés provenant de la substitution .
Applications de la recherche scientifique
Le NYX-2925 possède un large éventail d'applications en recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier la chimie des β-lactames spirocycliques.
Biologie: Étudié pour ses effets sur la plasticité synaptique et la communication neuronale.
Médecine: Exploré comme traitement potentiel des douleurs chroniques telles que la neuropathie périphérique diabétique et la fibromyalgie.
Industrie: Applications potentielles dans le développement de nouvelles thérapies pour la gestion de la douleur
Mécanisme d'action
Le NYX-2925 agit comme un co-agoniste du glutamate au niveau du récepteur N-méthyl-D-aspartate. À de faibles concentrations d'agonistes endogènes tels que la glycine et la D-sérine, le NYX-2925 active partiellement les récepteurs N-méthyl-D-aspartate, modulant les voies neuronales pertinentes pour la douleur chronique. Cette modulation améliore la plasticité synaptique et la communication neuronale, conduisant à ses effets thérapeutiques .
Applications De Recherche Scientifique
NYX-2925 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study spirocyclic β-lactam chemistry.
Biology: Investigated for its effects on synaptic plasticity and neuronal communication.
Medicine: Explored as a potential treatment for chronic pain conditions such as diabetic peripheral neuropathy and fibromyalgia.
Industry: Potential applications in the development of new pain management therapies
Mécanisme D'action
NYX-2925 acts as a co-agonist to glutamate at the N-methyl-D-aspartate receptor. At low concentrations of endogenous agonists such as glycine and D-serine, NYX-2925 partially activates the N-methyl-D-aspartate receptors, modulating neural pathways relevant for chronic pain. This modulation enhances synaptic plasticity and neuronal communication, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Rapastinel (anciennement GLYX-13): Un autre modulateur du récepteur N-méthyl-D-aspartate présentant des caractéristiques structurales similaires.
Kétamine: Un antagoniste du récepteur N-méthyl-D-aspartate utilisé pour ses propriétés anesthésiques et antidépressives.
D-cycloserine: Un agoniste partiel au niveau du récepteur N-méthyl-D-aspartate.
Unicité du NYX-2925
Le NYX-2925 est unique en raison de sa modulation spécifique du récepteur N-méthyl-D-aspartate sans activité hors cible significative. Contrairement à la kétamine, il ne présente pas d'effets secondaires addictifs ou sédatifs, ce qui en fait une alternative plus sûre pour la gestion de la douleur chronique .
Propriétés
Numéro CAS |
2012536-16-0 |
|---|---|
Formule moléculaire |
C14H23N3O4 |
Poids moléculaire |
297.35 g/mol |
Nom IUPAC |
(2S,3R)-3-hydroxy-2-[(4R)-5-(2-methylpropanoyl)-3-oxo-2,5-diazaspiro[3.4]octan-2-yl]butanamide |
InChI |
InChI=1S/C14H23N3O4/c1-8(2)12(20)17-6-4-5-14(17)7-16(13(14)21)10(9(3)18)11(15)19/h8-10,18H,4-7H2,1-3H3,(H2,15,19)/t9-,10+,14-/m1/s1 |
Clé InChI |
NFXPEHLDVKVVKA-ISTVAULSSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N)N1C[C@@]2(C1=O)CCCN2C(=O)C(C)C)O |
SMILES canonique |
CC(C)C(=O)N1CCCC12CN(C2=O)C(C(C)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


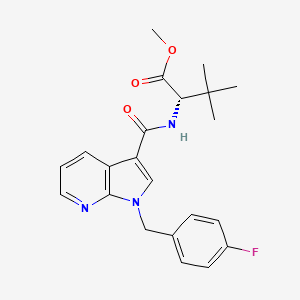
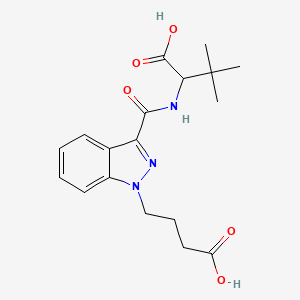
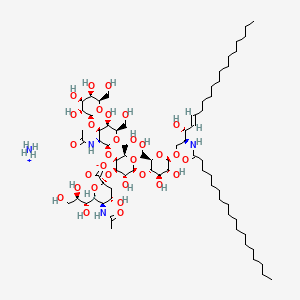
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B10821427.png)
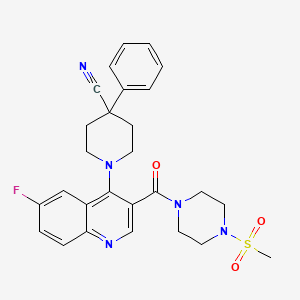
![2-[[[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B10821455.png)
![1-tert-butyl-6-[[(1R)-1-(4-chlorophenyl)ethyl]amino]-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10821459.png)
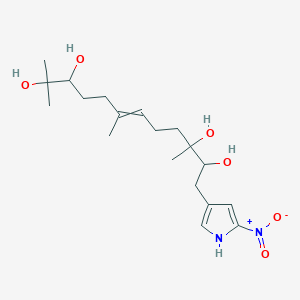
![5-[2-fluoro-3-(2-fluoroethoxy)phenyl]-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-3-[(2R)-2-(2-oxopyrrolidin-1-yl)-2-phenylethyl]pyrimidine-2,4-dione](/img/structure/B10821475.png)


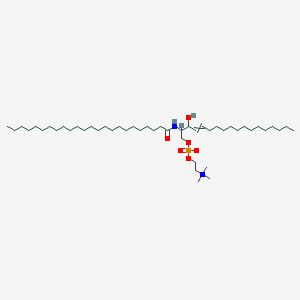
![2-[(4S,5S,8R,11S,12S,13S,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821486.png)
![[(2R)-1-[[4-[[3-[(4-chlorophenyl)methoxy]phenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B10821488.png)
